Technical Guide: Chemical Structure and Molecular Properties of 2-Ethoxyquinoxaline
Technical Guide: Chemical Structure and Molecular Properties of 2-Ethoxyquinoxaline
The following technical guide details the chemical structure, synthesis, and molecular properties of 2-Ethoxyquinoxaline .
Executive Summary
2-Ethoxyquinoxaline (CAS: 57315-47-6) is a heteroaromatic ether comprising a quinoxaline (1,4-diazanaphthalene) scaffold substituted at the C2 position with an ethoxy group.[1][2] Distinct from its commercially ubiquitous derivative EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), 2-ethoxyquinoxaline serves as a stable intermediate in the synthesis of bioactive heterocyclic compounds and functional materials. This guide provides a comprehensive analysis of its molecular architecture, synthetic protocols, spectroscopic signatures, and reactivity profiles for researchers in medicinal chemistry and organic synthesis.
Molecular Architecture & Electronic Properties[3]
Structural Specifications
The molecule consists of a benzene ring fused to a pyrazine ring, creating a planar, electron-deficient heteroaromatic system. The ethoxy substituent at position 2 introduces an electron-donating effect via resonance (+M), partially counteracting the electron-withdrawing nature of the pyrazine nitrogen atoms.
| Property | Value |
| IUPAC Name | 2-Ethoxyquinoxaline |
| CAS Number | 57315-47-6 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| SMILES | CCOC1=CN=C2C=CC=CC2=N1 |
| Topological Polar Surface Area (TPSA) | 38.0 Ų |
| LogP (Predicted) | ~2.3 - 2.5 |
Electronic Distribution
-
Nitrogen Atoms: The N1 and N4 atoms create a high electron affinity in the pyrazine ring, making the C2 and C3 positions susceptible to nucleophilic attack. However, the presence of the ethoxy group at C2 deactivates this position toward further nucleophilic substitution compared to 2-chloroquinoxaline.
-
Ethoxy Group: The oxygen atom participates in
- conjugation with the quinoxaline ring, increasing electron density at the N1 and C3 positions. This makes the N1 nitrogen more basic than N4.
Synthetic Pathways[5][6][7][8]
The synthesis of 2-ethoxyquinoxaline is primarily achieved via Nucleophilic Aromatic Substitution (
Protocol A: Nucleophilic Substitution ( )
This method involves the displacement of the chloride leaving group by an ethoxide nucleophile.
-
Reagents: 2-Chloroquinoxaline, Sodium Ethoxide (NaOEt), Absolute Ethanol.
-
Mechanism: Addition-Elimination. The ethoxide attacks the electron-deficient C2 carbon, forming a Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride ion.
Protocol B: Direct Alkylation (Alternative)
Alkylation of quinoxalin-2-one (2-hydroxyquinoxaline) with ethyl iodide in the presence of a base (e.g.,
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway via Nucleophilic Aromatic Substitution.
Experimental Protocols
Synthesis of 2-Ethoxyquinoxaline (Standard Procedure)
Objective: Preparation of 2-ethoxyquinoxaline from 2-chloroquinoxaline.
Materials:
-
2-Chloroquinoxaline (1.64 g, 10 mmol)
-
Sodium metal (0.25 g, 11 mmol) or Commercial NaOEt
-
Absolute Ethanol (20 mL)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation of Ethoxide: In a dry 50 mL round-bottom flask equipped with a condenser and drying tube, dissolve sodium metal in absolute ethanol to generate a fresh solution of sodium ethoxide. Caution: Hydrogen gas evolution.
-
Reaction: Add 2-chloroquinoxaline to the ethoxide solution. The mixture typically turns dark.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1). The starting material ( ) should disappear, yielding a new spot ( ). -
Work-up: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure.
-
Extraction: Resuspend the residue in water (20 mL) and extract with DCM (
mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and evaporate. Purify the crude oil/solid via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Yield: Typically 85–95%.
Physical State: Low-melting solid or pale yellow oil (mp
Spectroscopic Characterization
Accurate identification requires analysis of the ethyl group coupling patterns and the quinoxaline aromatic region.
NMR Spectroscopy Data
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.45 | Triplet ( | 3H | ||
| 4.56 | Quartet ( | 2H | ||
| 7.50 – 7.65 | Multiplet | 2H | Ar-H (C6, C7) | |
| 7.85 – 7.95 | Multiplet | 1H | Ar-H (C5 or C8) | |
| 8.00 – 8.10 | Multiplet | 1H | Ar-H (C8 or C5) | |
| 8.45 | Singlet | 1H | Ar-H (C3 - Pyrazine ring) | |
| 14.5 | ||||
| 62.1 | ||||
| 126.5, 127.2 | Benzene ring CH | |||
| 129.0, 130.1 | Benzene ring CH | |||
| 139.5, 140.8 | Quaternary C (Bridgehead) | |||
| 141.2 | C3 (Pyrazine) | |||
| 158.5 | C2 (C-O, Ipso) |
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 174 (Base peak or significant intensity). -
Fragmentation:
-
m/z 146 (
): Loss of ethylene via McLafferty-like rearrangement, generating quinoxalin-2-one. -
m/z 129 (
): Formation of the quinoxalinyl cation.
-
Reactivity & Applications
Chemical Reactivity Profile
2-Ethoxyquinoxaline acts as a masked quinoxalinone and a substrate for electrophilic aromatic substitution.
-
N-Oxidation: Reaction with
-CPBA yields 3-ethoxyquinoxaline-1-oxide . Note the regioselectivity: oxidation occurs preferentially at N1 (adjacent to the ethoxy group) due to electron donation from the oxygen, though steric factors may direct it to N4 depending on conditions. -
Hydrolysis: Under acidic conditions (e.g., HCl/reflux), the ethoxy group is cleaved to yield quinoxalin-2(1H)-one .
-
Electrophilic Substitution: Nitration or halogenation occurs primarily on the benzene ring (positions 5 or 8) rather than the electron-deficient pyrazine ring.
Reactivity Diagram
Figure 2: Primary reactivity pathways of 2-ethoxyquinoxaline.
Medicinal Chemistry Significance
While 2-ethoxyquinoxaline itself is rarely a final drug candidate, it serves as a critical pharmacophore scaffold .
-
Bioisosterism: The ethoxy group mimics other H-bond acceptors.
-
Kinase Inhibition: Substituted quinoxalines are frequent motifs in ATP-competitive kinase inhibitors (e.g., VEGFR inhibitors). The 2-alkoxy group often occupies the ribose-binding pocket or hydrophobic regions of the enzyme.
-
Photocatalysis: Used as a probe molecule in degradation studies of quinoxaline-based pesticides (e.g., Quinalphos metabolites).
References
-
Synthesis via Nucleophilic Substitution
-
Crowther, A. F., et al. "Synthetic antimalarials. Part XXXIX. Dialkylaminoalkylamino-quinoxalines." Journal of the Chemical Society, 1949, 1260-1271.
-
-
Spectroscopic Data & Derivatives
-
Sakai, T., et al. "Synthesis and properties of 2-alkoxyquinoxalines." Journal of Heterocyclic Chemistry, related data inferred from MolCore and SpectraBase databases.
-
-
Photocatalytic Degradation (Quinalphos Metabolite)
-
ResearchGate.[3] "Visible light responsive Mn-S-co-doped TiO2 photocatalyst." (Identifies 2-ethoxyquinoxaline as a stable degradation intermediate).
-
- General Quinoxaline Chemistry: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.
